2-(4-Fluorophenyl)-4-pentyn-2-ol
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Overview
Description
2-(4-Fluorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a pentynol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-pentyn-2-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Fluorophenyl)-4-pentyn-2-one or 2-(4-Fluorophenyl)-4-pentynoic acid.
Reduction: Formation of 2-(4-Fluorophenyl)-4-penten-2-ol or 2-(4-Fluorophenyl)-4-pentanol.
Substitution: Formation of halogenated derivatives such as 2-(4-Bromophenyl)-4-pentyn-2-ol.
Scientific Research Applications
2-(4-Fluorophenyl)-4-pentyn-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-4-pentyn-2-one
- 2-(4-Fluorophenyl)-4-pentynoic acid
- 2-(4-Bromophenyl)-4-pentyn-2-ol
Uniqueness
2-(4-Fluorophenyl)-4-pentyn-2-ol is unique due to its specific combination of a fluorophenyl group and a pentynol structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11FO |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H11FO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h1,4-7,13H,8H2,2H3 |
InChI Key |
YVPKTPPEIMFAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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